![molecular formula C18H18N2O2 B153761 Cyclo(phenylalanyl-phenylalanyl) CAS No. 2862-51-3](/img/structure/B153761.png)
Cyclo(phenylalanyl-phenylalanyl)
Overview
Description
Cyclo(phenylalanyl-phenylalanyl), also known as cPhePhe, is a cyclic dipeptide . It is a member of the class of 2,5-diketopiperazines, which is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl groups .
Molecular Structure Analysis
The molecular structure of Cyclo(phenylalanyl-phenylalanyl) is characterized by a central diketopiperazine ring with two phenylalanine residues attached . The central ring and the side chains act as independent chromophores .
Scientific Research Applications
Food Safety and Biofilm Inhibition
Cyclo(L-Phe-L-Phe) has been studied for its potential to inhibit biofilms of Staphylococcus aureus (S. aureus), which are significant in food safety due to the risk of food contamination. The compound has shown to reduce the viability of S. aureus biofilms and suppress the synthesis of extracellular polymeric substances (EPS), which include proteins, polysaccharides, and extracellular DNA .
Neuroprotection
This compound has been identified as a potent activator of PPAR-γ, a receptor involved in neuroprotection. It has shown activity in rat liver cells and human neuroblastoma cells, suggesting potential applications in neurodegenerative disease research .
Anticancer Research
Short cyclic peptides containing sequences similar to Cyclo(L-Phe-L-Phe) have been investigated for their effects on patient-derived melanoma cells. These peptides have demonstrated cytotoxic and cytostatic effects, indicating potential applications in cancer therapy .
Stereochemical Characterization
Cyclo(L-Phe-L-Phe) has been utilized in studies for stereochemical characterization within various microbial communities. The ability to distinguish stereochemical configurations is crucial for understanding biological processes and developing pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAPMRSLDANLAS-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182799 | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(phenylalanyl-phenylalanyl) | |
CAS RN |
2862-51-3 | |
Record name | Cyclo(phenylalanylphenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclo(phenylalanyl-phenylalanyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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